Enhanced Enzymatic Potency of Vinyl-ACCA-Derived Inhibitors Over Norvaline, ACCA, and Cysteine Analogs
The incorporation of a vinyl-ACCA residue at the P1 position of a tetrapeptide HCV NS3 protease inhibitor resulted in significantly greater enzymatic potency compared to inhibitors containing norvaline, unsubstituted ACCA, or cysteine at the same position [1]. The vinyl-ACCA derivative (entry 4) exhibited an IC₅₀ of 0.63 µM, representing an approximately 22‑fold improvement over the parent cysteine-containing inhibitor (IC₅₀ ≈ 14 µM) and an order of magnitude improvement over both the norvaline (IC₅₀ = 4.8 µM) and ACCA (IC₅₀ = 4.8 µM) derivatives [1]. This quantitative superiority establishes vinyl-ACCA as the P1 residue of choice for achieving high intrinsic potency in this inhibitor class [1].
| Evidence Dimension | NS3 protease inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.63 µM (tetrapeptide containing vinyl-ACCA, entry 4) |
| Comparator Or Baseline | Norvaline analog (entry 2): 4.8 µM; ACCA analog (entry 3): 4.8 µM; Cysteine analog (entry 1): 14 µM |
| Quantified Difference | ~22‑fold more potent than cysteine analog; ~7.6‑fold more potent than norvaline/ACCA analogs |
| Conditions | In vitro enzymatic assay using recombinant HCV NS3 protease domain |
Why This Matters
Procuring the vinyl-ACCA scaffold is essential for building inhibitors with single‑digit micromolar or better potency, whereas simpler amino acid replacements lead to significant potency erosion and likely failure in lead optimization campaigns.
- [1] Rancourt J, Cameron DR, Gorys V, Lamarre D, Poirier M, Thibeault D, Llinàs-Brunet M. Peptide-based inhibitors of the hepatitis C virus NS3 protease: structure-activity relationship at the C-terminal position. J Med Chem. 2004;47(10):2511-2522. doi:10.1021/jm030573x View Source
